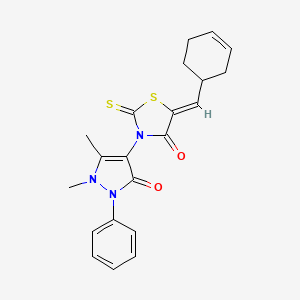![molecular formula C24H21N3O2 B12167001 N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12167001.png)
N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated phenyl ring is then coupled with the indole ring through a nucleophilic substitution reaction, using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl and indole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted phenyl and indole derivatives.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand the interactions of indole derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This can lead to the inhibition or activation of specific enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- N-[4-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide
- N-[4-(acetylamino)phenyl]-2-(2-methyl-1H-indol-1-yl)acetamide
- N-[4-(acetylamino)phenyl]-2-(2-ethyl-1H-indol-1-yl)acetamide
Comparison: N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to the presence of the phenyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C24H21N3O2 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O2/c1-17(28)25-20-11-13-21(14-12-20)26-24(29)16-27-22-10-6-5-9-19(22)15-23(27)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,28)(H,26,29) |
Clé InChI |
CCIPQNRHRZTUOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12166919.png)


![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide](/img/structure/B12166934.png)
![methyl 2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12166948.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12166949.png)

![3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one](/img/structure/B12166955.png)
![5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12166956.png)

![methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate](/img/structure/B12166977.png)

![N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12166998.png)
![N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12167002.png)
